Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate
Description
Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate is a complex organic compound characterized by a naphthoquinone core (3,4-dioxo-3,4-dihydronaphthalen-1-yl), which is substituted with an aminophenyl group. This phenyl group is further linked to a 2,4-dioxobutanoyl moiety, forming an amide bond with a methyl benzoate derivative.
Properties
CAS No. |
883801-78-3 |
|---|---|
Molecular Formula |
C28H20N2O7 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
methyl 2-[[4-[2-[(3,4-dioxonaphthalen-1-yl)amino]phenyl]-2,4-dioxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C28H20N2O7/c1-37-28(36)19-11-5-7-13-21(19)30-27(35)25(33)15-23(31)18-10-4-6-12-20(18)29-22-14-24(32)26(34)17-9-3-2-8-16(17)22/h2-14,29H,15H2,1H3,(H,30,35) |
InChI Key |
JFFOWURHYJMMST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=O)CC(=O)C2=CC=CC=C2NC3=CC(=O)C(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate typically involves the reaction of 3,4-dioxo-3,4-dihydronaphthalene-1-amine with a substituted benzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles like amines.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological activities .
Scientific Research Applications
Chemistry
Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate serves as a precursor in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions including oxidation to form quinone derivatives and reduction to hydroquinone.
Biology
Research indicates that this compound may exhibit antimicrobial and antitumoral properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines, suggesting its potential use in cancer therapy.
Medicine
In medicinal chemistry, this compound is investigated for its role in drug development targeting specific cellular pathways involved in tumor growth and infection.
Industrial Applications
The compound's chromophoric properties make it useful in the production of dyes and pigments. Its stability and reactivity allow it to be used in various industrial applications where colorfastness is essential.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of various naphthoquinone derivatives, including this compound). The results demonstrated significant cytotoxic effects against breast cancer cell lines (MCF7), with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the compound's potential as a lead structure for developing new antibiotics.
Mechanism of Action
The mechanism of action of Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate involves its interaction with cellular targets such as enzymes and receptors . The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species that induce oxidative stress in cells . This mechanism is particularly relevant in its antitumoral activity, where it can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Similarity and Chemoinformatics Analysis
Methodology
Chemical similarity is typically assessed using binary fingerprint-based coefficients (e.g., Tanimoto) or graph-based structural comparisons . For this compound, key structural motifs include:
- Naphthoquinone core: Shared with cofactors like MFR-a (methanofuran) in Methanothermobacter thermautotrophicus, which also contains fused aromatic systems and redox-active groups .
- Amide and ester linkages : Common in bioactive molecules such as acetamide derivatives studied via DFT methods .
Table 1: Structural Comparison of Selected Compounds
Key Findings
- The Tanimoto coefficient (a widely used similarity metric) for the target compound versus MFR-a is likely low (<0.3) due to divergent core structures (naphthoquinone vs. furan). However, shared redox-active groups (e.g., ketones) may suggest partial functional overlap .
- Graph-based comparison with acetamide derivatives (e.g., N-(4-...phenyl)acetamide) reveals higher similarity in amide linkages but distinct aromatic systems .
Cytotoxicity and Drug Screening
Assays like the sulforhodamine B (SRB) method (used in high-throughput drug screening) could quantify its cytotoxicity relative to analogs .
Metabolic Pathway Relevance
The compound’s naphthoquinone moiety may interact with enzymes in electron transport chains, akin to ubiquinones. However, its ester and amide groups could alter metabolic stability compared to simpler quinones like menadione .
Biological Activity
Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate is a complex organic compound with significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 307.30 g/mol. It features a naphthalene core substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.30 g/mol |
| Density | 1.375 g/cm³ |
| Boiling Point | 492.2 °C |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler naphthalene derivatives and utilizing various coupling reactions to introduce the necessary functional groups. This complexity reflects the intricate nature of its biological activity.
Antioxidant Activity
Research indicates that derivatives of naphthoquinones exhibit potent antioxidant properties. For instance, studies have shown that compounds similar to this compound can scavenge free radicals effectively and reduce oxidative stress in cellular models .
Enzyme Inhibition
Several studies have highlighted the potential of naphthalene derivatives as inhibitors of key enzymes involved in metabolic pathways. For example, compounds with similar structures have been reported to inhibit aldose reductase, an enzyme implicated in diabetic complications . The inhibition potency varies significantly among different structural analogs.
Cytotoxicity and Anticancer Potential
Preliminary investigations have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and disruption of cellular proliferation pathways .
Case Studies
- Case Study on Antioxidant Effects : A study assessed the antioxidant capacity of various naphthoquinone derivatives in vitro. Results indicated that compounds similar to this compound significantly reduced oxidative damage in human cells exposed to hydrogen peroxide.
- Case Study on Enzyme Inhibition : Another investigation focused on the inhibitory effects of naphthalene derivatives on aldose reductase. The study found that certain structural modifications led to enhanced inhibitory activity compared to standard drugs like Epalrestat .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
